2-(3-Cyclohexyl-1-propynyl)-1,3-thiazole
Description
Properties
Molecular Formula |
C12H15NS |
|---|---|
Molecular Weight |
205.32 g/mol |
IUPAC Name |
2-(3-cyclohexylprop-1-ynyl)-1,3-thiazole |
InChI |
InChI=1S/C12H15NS/c1-2-5-11(6-3-1)7-4-8-12-13-9-10-14-12/h9-11H,1-3,5-7H2 |
InChI Key |
XWXHAXJRNLCFJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC#CC2=NC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Similar Thiazole Derivatives
Substituent Diversity and Molecular Interactions
- Aryl-substituted thiazoles : Compounds like 2-(4-bromophenyl)-1,3-thiazole (c) and 2-(2-halophenyl)-1,3-thiazoles () feature aromatic substituents. These groups facilitate π-π stacking and halogen bonding (e.g., S···X interactions in ), enhancing crystallinity and target binding .
- Hydrazinyl-substituted thiazoles : 2-(2-Hydrazinyl)-1,3-thiazoles () exhibit hydrogen-bonding capacity, critical for interactions with enzymes like histone acetylases, leading to antitumor activity .
- Hybrid structures : Thiazole-oxadiazole hybrids () and imidazole-thiazole conjugates () leverage fused heterocycles for enhanced bioactivity, such as antimicrobial or anticancer effects .
- Aliphatic substituents : 2-(Octadecylsulfanyl)-1,3-thiazole () and the cyclohexyl-propynyl group in the target compound introduce hydrophobicity, likely improving membrane permeability but reducing aqueous solubility .
Physicochemical Properties
Preparation Methods
Key Protocol
Reagents :
-
Thioamide derivative (e.g., benzothiamide)
-
3-Cyclohexyl-1-propynol
-
Ca(OTf)₂ (5–5 mol%)
-
Toluene or solvent-free conditions
Procedure :
-
Mix thioamide (1.0 equiv), 3-cyclohexyl-1-propynol (1.1 equiv), and Ca(OTf)₂ in toluene.
-
Heat at 120°C for 40–120 min or under solvent-free conditions for 25 min.
-
Purify via silica-gel chromatography.
Mechanism :
The reaction proceeds via a 5-exo-dig cyclization of an allene intermediate, forming the thiazole ring with stereoselective alkene geometry. Kinetic products (non-conjugated) dominate initially, while thermodynamic products (conjugated) form over time.
Yield : Up to 91% for analogous thiazoles.
Advantages :
-
High efficiency and stereoselectivity.
-
Avoids toxic catalysts.
Limitations :
-
Requires specific thioamide and propargyl alcohol structures.
Microwave-Assisted Domino Alkylation-Cyclization
A rapid method employs microwave irradiation to react thiourea derivatives with propargyl bromides, forming the thiazole core and introducing the propargyl group in a single step.
Key Protocol
Reagents :
-
Thiourea derivative (e.g., 1-(4-carbamoylphenyl)-3-methylthiourea)
-
3-Cyclohexyl-1-propynyl bromide
-
Microwave irradiation (100–150°C, 5–20 min)
Procedure :
-
React thiourea derivative with propargyl bromide in ethanol under microwave conditions.
-
Cyclize to form the thiazole ring.
Mechanism :
A domino alkylation-cyclization occurs, where the propargyl bromide undergoes nucleophilic substitution with thiourea, followed by intramolecular cyclization.
Yield : Up to 95% for similar 1,3-thiazoles.
Advantages :
-
Fast reaction times (minutes).
-
Minimal solvent use.
Limitations :
-
Requires microwave equipment.
Cycloaddition of Thiourea with Propargyl Acetylene
A classical approach leverages the cycloaddition of thiourea with propargyl acetylenes, though modifications are needed for mono-substituted acetylenes.
Key Protocol
Reagents :
-
Thiourea
-
3-Cyclohexyl-1-propyne
-
Ethanol, reflux
Procedure :
-
React thiourea with 3-cyclohexyl-1-propyne in ethanol under reflux.
-
Cyclize to form the thiazole ring.
Mechanism :
A [2+3] cycloaddition occurs, with thiourea’s sulfur and nitrogen attacking the acetylene’s triple bond.
Yield : Moderate (60–80%) for analogous reactions.
Advantages :
-
Simple procedure.
-
Green solvent (ethanol).
Limitations :
-
Potential for side reactions.
Palladium-Catalyzed Cross-Coupling
For pre-functionalized thiazoles, a Suzuki-Miyaura coupling introduces the propargyl group via a boronic acid intermediate.
Key Protocol
Reagents :
-
2-Bromothiazole
-
3-Cyclohexyl-1-propynylboronic acid
-
Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Procedure :
-
Synthesize 2-bromothiazole.
-
Perform cross-coupling with the boronic acid.
Mechanism :
A transmetalation step facilitates C–C bond formation between the thiazole and propargyl group.
Yield : 70–85% for analogous couplings.
Advantages :
-
High regiospecificity.
Limitations :
-
Requires preformed 2-bromothiazole.
β-Keto Ester Halogenation-Cyclization
A multi-step method involves halogenating β-keto esters and cyclizing with thiourea.
Key Protocol
Reagents :
-
β-Keto ester with propargyl group
-
NBS (N-bromosuccinimide)
-
Thiourea
Procedure :
-
Halogenate the β-keto ester with NBS.
-
Cyclize with thiourea in ethanol.
Mechanism :
α-Halogenation followed by cyclization with thiourea forms the thiazole.
Yield : 70–85% for analogous thiazoles.
Advantages :
-
Flexible substituent introduction.
Limitations :
-
Multiple steps.
Comparative Analysis of Methods
| Method | Yield | Time | Catalyst/Reagent | Advantages | Limitations |
|---|---|---|---|---|---|
| Three-Component (Ca(OTf)₂) | 75–91% | 40–120 min | Ca(OTf)₂ | High stereoselectivity, no toxic catalysts | Requires specific substrates |
| Microwave Domino | 80–95% | 5–20 min | None | Rapid, minimal solvent | Specialized equipment required |
| Cycloaddition | 60–80% | 2–4 h | Ethanol | Simple, green solvent | Moderate yields, side reactions |
| Palladium Coupling | 70–85% | 4–6 h | Pd(PPh₃)₄ | High regiospecificity | Requires preformed intermediates |
| β-Keto Ester Halogenation | 70–85% | 6–8 h | NBS, Thiourea | Flexible substituent control | Multi-step, reagent handling |
Structural and Spectroscopic Characterization
Key Data :
Q & A
Q. Basic
- Antimicrobial assays : Minimum inhibitory concentration (MIC) against E. coli or S. aureus using broth dilution .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF7) to measure IC₅₀ values .
- Cardiotropic activity : Isolated rat aorta ring assays to assess vasodilation or contraction .
Advanced : Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to targets like bacterial enzymes or cancer-related receptors .
How do substituents on the thiazole ring influence physicochemical properties?
Q. Basic
- Hydrophobicity : Cyclohexyl or aryl groups enhance lipid solubility, affecting membrane permeability .
- Electron-withdrawing groups (e.g., -CF₃): Stabilize the thiazole ring and modulate reactivity toward nucleophiles .
Advanced : Quantitative structure-activity relationship (QSAR) models correlate substituent electronic parameters (Hammett σ) with bioactivity .
How can reaction conditions be optimized for higher yields in thiazole synthesis?
Q. Advanced
| Parameter | Optimization Strategy | Example |
|---|---|---|
| Solvent | Use polar aprotic solvents (DMF, DMSO) for SNAr reactions | DMF increased yield by 20% in |
| Catalyst | PdCl₂(PPh₃)₂ for cross-couplings | Improved alkyne coupling efficiency |
| Temperature | Microwave-assisted synthesis at 80–100°C | Reduced reaction time by 50% |
Note : Monitor reaction progress via TLC or HPLC to identify side products.
How can researchers address contradictions between experimental and computational data?
Q. Advanced
- Elemental analysis mismatches : Purify via column chromatography (silica gel, gradient elution) to remove impurities .
- Spectral anomalies : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity in complex derivatives .
- DFT calculations : Compare experimental IR/NMR with theoretical spectra to validate tautomeric forms .
What strategies resolve structural ambiguities in crystallographic studies of thiazoles?
Q. Advanced
- Disordered alkyl chains : Apply rigid-bond constraints (RIGU) and refine occupancy factors for C18 chains .
- Twinning : Use pseudo-merohedral twin refinement (e.g., in SHELXL) to model inversion-related domains .
- Data collection : High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) improve signal-to-noise ratios .
How are structure-activity relationships (SAR) analyzed for thiazole-based compounds?
Q. Advanced
- Substituent variation : Compare analogues with halogens (-Cl, -Br), methoxy (-OCH₃), or trifluoromethyl (-CF₃) groups .
- Bioisosteric replacement : Replace thiazole with oxadiazole or triazole to assess target selectivity .
- Pharmacophore mapping : Identify critical hydrogen bond acceptors (e.g., thiazole N) using MOE or Schrödinger .
How to design thiazole derivatives with enhanced metabolic stability?
Q. Advanced
- Block metabolic soft spots : Introduce deuterium at labile C-H bonds or replace ester groups with amides .
- Prodrug strategies : Mask polar groups (e.g., carboxylic acids) as ethyl esters for improved oral bioavailability .
What experimental designs mitigate cytotoxicity in thiazole-based drug candidates?
Q. Advanced
Q. Table 1: Solvent Effects on Thiazole Synthesis Yield
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | None | 80 | 75 | |
| THF | CuI | 60 | 60 | |
| EtOH | Pd(PPh₃)₄ | 100 | 85 |
Q. Table 2: Biological Activity of Selected Thiazole Derivatives
| Compound | Antimicrobial IC₅₀ (µM) | Anticancer IC₅₀ (µM) | Target |
|---|---|---|---|
| 2-(3-Cyclohexyl...) | 12.5 (E. coli) | 8.2 (MCF7) | Dihydrofolate reductase |
| 9c () | 10.1 (S. aureus) | N/A | DNA gyrase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
